Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)-
Description
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)-, is a substituted aromatic alcohol with a benzene ring functionalized at positions 3, 4, and 5. Its structure includes:
- 3-Bromo group (-Br): A heavy halogen influencing reactivity and molecular weight.
- 5-Trifluoromethyl group (-CF₃): Imparts lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.
- Hydroxymethyl group (-CH₂OH): Provides a site for further functionalization.
Structure
3D Structure
Properties
CAS No. |
688020-70-4 |
|---|---|
Molecular Formula |
C8H7BrF3NO |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
[4-amino-3-bromo-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-2,14H,3,13H2 |
InChI Key |
LFCMDAAIGUBUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)CO |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
Optimized Nitration-Reduction Route
This method is favored due to its compatibility with CF₃ and Br substituents and high yield potential.
Step 1: Synthesis of 3-Bromo-5-(Trifluoromethyl)benzoic Acid
-
Starting Material : 3-Bromo-5-(trifluoromethyl)benzoic acid is synthesized via sequential electrophilic substitution.
Step 2: Nitration at Position 4
Step 3: Reduction of Nitro to Amine
Step 4: Acid Chloride Formation
-
Reagents : SOCl₂ in refluxing CH₂Cl₂.
-
Product : 3-Bromo-4-amino-5-(trifluoromethyl)benzoyl chloride (Yield: >90%).
Step 5: Reduction to Benzyl Alcohol
Key Reaction Data
Table 1: Nitration Conditions and Yields
Table 2: Reduction of Nitro to Amine
Table 3: Acid Chloride Reduction
| Substrate | Reducing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-4-amino-5-(trifluoromethyl)benzoyl chloride | LiAlH₄ (2.5 eq) | THF, 0°C → RT, 2 hr | 75 |
Alternative Routes and Challenges
Direct Amination via SNAr
Grignard Formylation
Critical Analysis of Functional Group Compatibility
Impact of CF₃ and Br on Reactivity
-
Electron-Withdrawing Effects : CF₃ and Br deactivate the ring, slowing electrophilic substitutions but enhancing nucleophilic aromatic substitution (SNAr).
-
Stability Concerns : CF₃ groups are sensitive to strong acids/bases, necessitating mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenemethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural characteristics that allow it to interact with biological targets. Its derivatives have shown promise in the development of pharmaceuticals aimed at treating various diseases.
Case Study: Anticancer Activity
Research has indicated that certain derivatives of benzenemethanol compounds exhibit anticancer properties. For instance, modifications to the trifluoromethyl group can enhance the selectivity and potency against cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
Organic Synthesis
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex aromatic compounds.
Synthesis Pathways
- Nucleophilic Aromatic Substitution : This compound can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. For example, it has been used to synthesize 3-bromo-5-trifluoromethylphenylamine through reactions involving amines .
- Dehalogenation Processes : The compound can also participate in dehalogenation reactions, which are crucial for modifying halogenated aromatic compounds into more reactive forms suitable for further transformations .
Material Science
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for applications in material science, particularly in the development of advanced materials such as polymers and coatings.
Properties and Potential Applications
- The trifluoromethyl group enhances the thermal stability and chemical resistance of materials. This characteristic is beneficial for developing coatings that require durability under harsh conditions.
- Research is ongoing into the use of benzenemethanol derivatives in creating conductive polymers, which could have applications in electronics and energy storage devices .
Environmental Chemistry
In environmental chemistry, compounds like benzenemethanol are studied for their behavior and degradation pathways in nature. Understanding how such compounds interact with environmental factors is crucial for assessing their ecological impact.
Environmental Impact Studies
Studies have started to explore the degradation pathways of trifluoromethyl-substituted compounds under various environmental conditions. The stability of these compounds raises concerns about their persistence in the environment and potential toxicity to aquatic life .
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino, bromine, and trifluoromethyl groups allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
Biological Activity
Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)-, also known as a trifluoromethylated phenolic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article will explore its synthesis, biological activity, pharmacological implications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of pharmacophores. The synthesis of related compounds often involves methods such as nucleophilic substitution and electrophilic aromatic substitution, allowing for the introduction of the trifluoromethyl group in various positions on the aromatic ring .
1. Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of benzenemethanol with similar structural features showed effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzenemethanol derivative | Staphylococcus aureus | 32 µg/mL |
| Benzenemethanol derivative | Bacillus subtilis | 16 µg/mL |
2. Anticancer Activity
Benzenemethanol derivatives have been explored for their anticancer properties. A study highlighted that compounds with a trifluoromethyl group can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The potency of these compounds is often enhanced by the presence of amino and bromo substituents.
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of related trifluoromethylated compounds suggest potential therapeutic applications in neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells, thereby offering protection against conditions like Alzheimer’s disease .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A series of benzenemethanol derivatives were tested for antimicrobial efficacy. The study found that the introduction of a trifluoromethyl group significantly increased activity against pathogenic strains. The structure-activity relationship (SAR) analysis indicated a correlation between the electron-withdrawing nature of the trifluoromethyl group and enhanced antimicrobial potency .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines revealed that benzenemethanol derivatives induced apoptosis via caspase activation pathways. The presence of both amino and bromo groups was crucial for maximizing cytotoxic effects against breast cancer cells, demonstrating their potential as lead compounds for drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-3-bromo-5-(trifluoromethyl)benzenemethanol, particularly regarding regioselectivity and functional group compatibility?
- Methodology : Start with a benzene ring pre-functionalized with bromo and trifluoromethyl groups. Introduce the amino group via nitration followed by reduction, ensuring the bromo substituent’s position (meta to trifluoromethyl) directs electrophilic substitution. Protect the amino group (e.g., using Boc or acetyl) to prevent side reactions during subsequent steps . Purification via column chromatography or recrystallization is critical due to polar substituents.
- Key Data : Similar compounds (e.g., 3-bromo-5-(trifluoromethyl)phenylacetic acid in ) use halogen-directed coupling reactions, suggesting compatibility with Suzuki-Miyaura cross-coupling for further derivatization.
Q. How do the substituents influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodology : The trifluoromethyl group increases hydrophobicity, while the amino group enhances water solubility via protonation. Test solubility in buffered solutions (pH 2–10) to identify optimal conditions for biological assays. Stability studies (TGA/DSC) can assess thermal decomposition, while HPLC monitors degradation under UV light or humidity .
- Data : Analogous compounds like 4-(trifluoromethyl)benzyl alcohol ( ) have logP ~2.5, indicating moderate lipophilicity. Adjust solubility using co-solvents (DMSO/water mixtures) or surfactant-based formulations.
Advanced Research Questions
Q. What mechanistic insights explain the bromo group’s reactivity in cross-coupling reactions, and how does its position (C-3) affect catalytic efficiency?
- Methodology : The bromo group at C-3 can act as a leaving group in Pd-catalyzed couplings. Compare reaction rates with para-substituted analogs using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). DFT calculations can model electronic effects (e.g., electron-withdrawing trifluoromethyl at C-5 may polarize the C-Br bond, enhancing oxidative addition) .
- Data : Boronic acid derivatives (e.g., 2-bromo-4-(trifluoromethyl)phenylboronic acid in ) achieve >97% purity, suggesting compatibility with coupling protocols.
Q. How does the trifluoromethyl group modulate electronic properties and binding interactions in enzyme inhibition studies?
- Methodology : Perform docking studies (AutoDock Vina) against targets like fungal leucyl-tRNA synthetase, where the trifluoromethyl group may enhance binding via hydrophobic pockets. Compare IC₅₀ values with non-fluorinated analogs to quantify electron-withdrawing effects .
- Data : Similar compounds ( ) show enhanced microbial inhibition (MIC ≤1 µg/mL) due to trifluoromethyl’s electronegativity and steric bulk.
Q. How can crystallographic data resolve discrepancies in reported melting points or polymorphic forms?
- Methodology : Use single-crystal X-ray diffraction (as in ) to determine solid-state packing. Compare with DSC thermograms to identify polymorphs. For example, hydrogen bonding between the amino and methanol groups may stabilize specific crystal forms.
- Data : CCDC 2120865 () provides a reference for bond angles and intermolecular interactions, aiding in interpreting thermal analysis results.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s boiling point or melting range?
- Resolution : Verify purity via NMR (e.g., integration of -NH₂ and -OH protons) and elemental analysis. Contradictions may arise from impurities (e.g., residual solvents) or polymorphic transitions. Reproduce measurements under standardized conditions (e.g., reduced pressure for boiling points, as in ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
